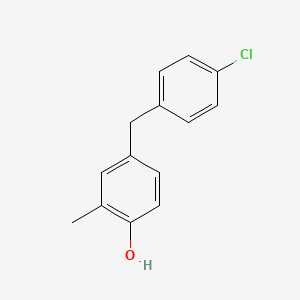![molecular formula C6H12O2 B13886220 1-[1-(Hydroxymethyl)cyclopropyl]ethanol](/img/structure/B13886220.png)
1-[1-(Hydroxymethyl)cyclopropyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Hydroxymethyl)cyclopropyl]ethanol is an organic compound with the molecular formula C6H12O2 It contains a cyclopropane ring substituted with a hydroxymethyl group and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Hydroxymethyl)cyclopropyl]ethanol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethanol with formaldehyde under basic conditions to form the desired product. The reaction typically proceeds as follows:
Cyclopropylmethanol + Formaldehyde: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The mixture is heated to facilitate the reaction, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Hydroxymethyl)cyclopropyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopropylmethanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid, Cyclopropylmethanal
Reduction: Cyclopropylmethanol
Substitution: Halogenated cyclopropyl derivatives
Applications De Recherche Scientifique
1-[1-(Hydroxymethyl)cyclopropyl]ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[1-(Hydroxymethyl)cyclopropyl]ethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl and ethanol groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropane ring adds rigidity to the molecule, affecting its overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
1-[1-(Hydroxymethyl)cyclopropyl]ethanol can be compared with other similar compounds, such as:
Cyclopropylmethanol: Lacks the additional hydroxymethyl group, making it less versatile in certain reactions.
Cyclopropanecarboxylic acid: Contains a carboxyl group instead of the hydroxymethyl and ethanol groups, leading to different reactivity and applications.
Cyclopropylamine: Contains an amine group, which imparts different chemical properties and potential biological activity.
The uniqueness of this compound lies in its combination of a cyclopropane ring with both hydroxymethyl and ethanol groups, providing a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C6H12O2 |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
1-[1-(hydroxymethyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C6H12O2/c1-5(8)6(4-7)2-3-6/h5,7-8H,2-4H2,1H3 |
Clé InChI |
NGOMCXBCZJZKQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(CC1)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Dimethylethyl 2-iodo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13886139.png)
![Ethyl 2-(2-methylsulfanyl-5-oxopyrido[4,3-d]pyrimidin-6-yl)acetate](/img/structure/B13886150.png)
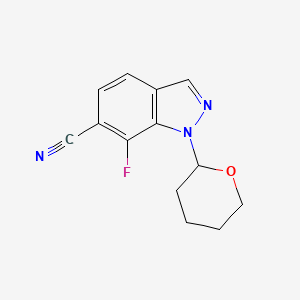

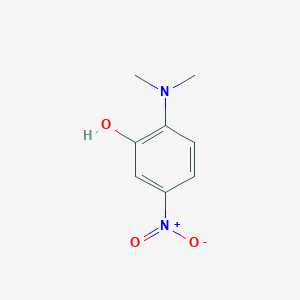
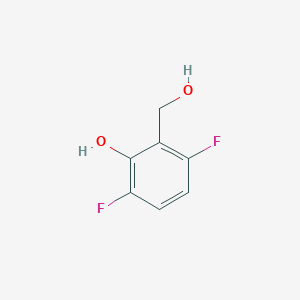
![tert-butyl N-[3-(1,2,3,4-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate](/img/structure/B13886169.png)
![(2,4,5-Trichlorophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13886173.png)
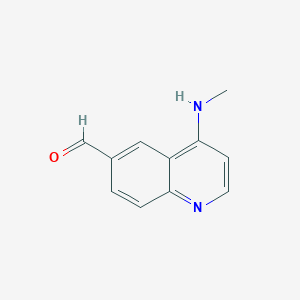
![Tert-butyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13886192.png)
![5-Bromo-3-[(4-fluoro-3-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13886200.png)
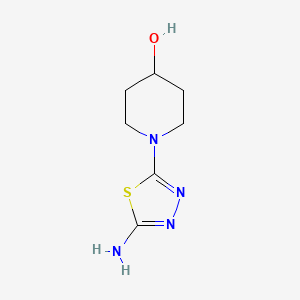
![Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13886218.png)
